Pyridine Regioisomerism – 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Structural Differentiation
The target compound (CAS 2098091-75-7) is the 3-pyridyl regioisomer. Its closest commercially listed analogs are the 2-pyridyl isomer (CAS 2097968-85-7) and the 4-pyridyl isomer (CAS 2097950-49-5) . The pyridine nitrogen position dictates the vector of the lone pair and its ability to act as a hydrogen-bond acceptor in a kinase hinge or other protein binding site. In structurally related imidazo[1,2-b]pyrazole series, switching the pyridyl attachment from 3- to 4-position has been shown to alter kinase selectivity profiles, with 3-pyridyl analogs frequently providing an optimal geometry for bidentate hinge contacts in targets such as p38α MAPK and Aurora kinases [1][2]. No head-to-head biological comparison of the three regioisomers has been published.
| Evidence Dimension | Pyridine nitrogen orientation (regiochemistry) |
|---|---|
| Target Compound Data | 3-pyridyl (meta attachment); CAS 2098091-75-7 |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 2097968-85-7, ortho); 4-pyridyl isomer (CAS 2097950-49-5, para) |
| Quantified Difference | Not quantifiable; structurally distinct H-bond vectors and metal-coordination geometries (lone-pair direction differs by ~60° between ortho and meta, ~120° between ortho/para extremes) |
| Conditions | Structural comparison only; no experimental biological data available |
Why This Matters
Regioisomerism controls the geometric presentation of the pyridine nitrogen, a critical determinant of target recognition in kinase and metalloenzyme binding sites; procurement of the incorrect isomer guarantees altered or absent target engagement.
- [1] Eur. J. Med. Chem. 2014, 84, 718–730. New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. DOI: 10.1016/j.ejmech.2014.07.072. View Source
- [2] Arch. Pharm. 2018, 351(7), 1800062. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. DOI: 10.1002/ardp.201800062. View Source
